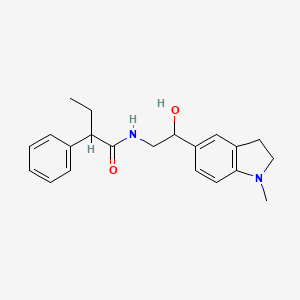
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide, also known as HIF-1α inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This inhibitor selectively targets the hypoxia-inducible factor 1 alpha (HIF-1α), a transcription factor that plays a critical role in tumor angiogenesis, metabolism, and survival under hypoxic conditions.
Mécanisme D'action
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide inhibits N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamideα by blocking its transcriptional activity. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamideα is a transcription factor that regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival under hypoxic conditions. Inhibition of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamideα by this compound leads to decreased expression of these genes, resulting in reduced tumor growth and metastasis.
Biochemical and Physiological Effects
Studies have shown that N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide has several biochemical and physiological effects. It has been shown to inhibit tumor angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. It also inhibits glucose metabolism in cancer cells, leading to decreased ATP production and cell death. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide in lab experiments include its selectivity for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamideα and its ability to inhibit tumor growth and metastasis in preclinical models. However, it is important to note that this compound has limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research on N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide. One direction is to optimize its pharmacokinetics and bioavailability to improve its efficacy in vivo. Another direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to understand the molecular mechanisms underlying its effects on tumor angiogenesis and glucose metabolism.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide has been reported in several studies. The most common method involves the reaction of 2-(1-methylindolin-5-yl)ethanol with 2-phenylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications in cancer treatment. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamideα is overexpressed in many types of solid tumors, and its inhibition by this compound has been shown to reduce tumor growth and metastasis in preclinical models.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-18(15-7-5-4-6-8-15)21(25)22-14-20(24)17-9-10-19-16(13-17)11-12-23(19)2/h4-10,13,18,20,24H,3,11-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHJBJVPLHQYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

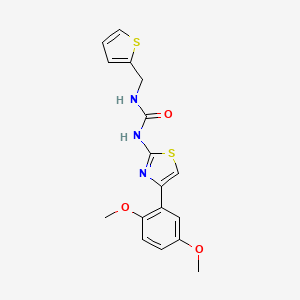


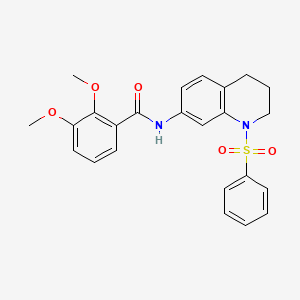
amino}propanoate](/img/structure/B2458725.png)
![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2458726.png)
![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2458727.png)
![6-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2458729.png)
![2-(4-chlorophenyl)-N'-[(1E)-(4-methoxyphenyl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B2458730.png)
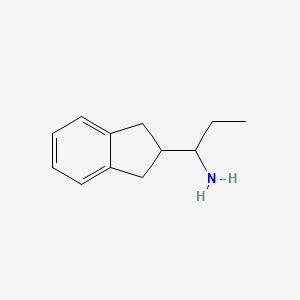
![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2458735.png)
![N-(2,5-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2458737.png)
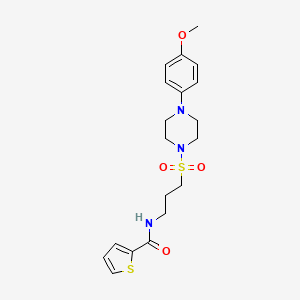
![4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2458740.png)